2-Phenoxy-4,5-dihydro-1,3-oxazole
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Overview
Description
2-Phenoxy-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring fused with a phenoxy group. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, making it a versatile scaffold in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-4,5-dihydro-1,3-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the reaction of α-haloketones with formamide . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene and bromotrichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles, including this compound, often employs flow chemistry techniques. This method allows for the rapid and efficient production of oxazoles by using continuous flow reactors packed with reagents such as manganese dioxide . This approach enhances safety and scalability compared to traditional batch synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxazole using reagents like manganese dioxide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene, bromotrichloromethane.
Substitution: Various nucleophiles under basic conditions.
Cyclization: Tosylmethyl isocyanide (TosMIC) with aldehydes in ionic liquids.
Major Products
Oxidation: Corresponding oxazole derivatives.
Substitution: Substituted oxazole compounds.
Cyclization: 4,5-disubstituted oxazoles.
Scientific Research Applications
2-Phenoxy-4,5-dihydro-1,3-oxazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenoxy-4,5-dihydro-1,3-oxazole involves its interaction with biological targets through its oxazole ring. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler structure with similar biological activities.
Oxadiazole: Features two nitrogen atoms and one oxygen atom, offering unique biological properties.
Uniqueness
2-Phenoxy-4,5-dihydro-1,3-oxazole is unique due to its phenoxy group, which enhances its biological activity and makes it a valuable scaffold in drug design . Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
94517-17-6 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-phenoxy-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C9H9NO2/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-5H,6-7H2 |
InChI Key |
DFRAMGWZBJUEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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